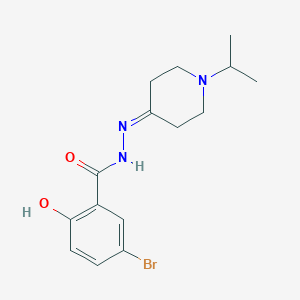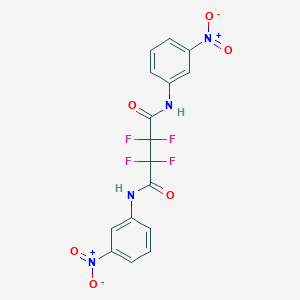![molecular formula C22H25IN2O3 B449750 N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is a complex organic compound with the molecular formula C22H25IN2O3 and a molecular weight of 492.3 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide typically involves multiple steps:
Formation of the iodophenoxy intermediate: This step involves the reaction of 4-iodophenol with an appropriate alkylating agent to form 4-iodophenoxyalkane.
Benzoylation: The iodophenoxyalkane is then reacted with benzoyl chloride in the presence of a base to form the benzoylated intermediate.
Cyclopropanation: The benzoylated intermediate undergoes cyclopropanation with a suitable reagent to introduce the tetramethylcyclopropane moiety.
Hydrazide formation: Finally, the cyclopropanated intermediate is reacted with hydrazine to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The iodophenoxy group may facilitate binding to certain proteins or enzymes, while the benzoyl and cyclopropane moieties contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{4-[(4-bromophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
- N’-{4-[(4-chlorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
- N’-{4-[(4-fluorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
Uniqueness
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C22H25IN2O3 |
|---|---|
Peso molecular |
492.3g/mol |
Nombre IUPAC |
4-[(4-iodophenoxy)methyl]-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C22H25IN2O3/c1-21(2)18(22(21,3)4)20(27)25-24-19(26)15-7-5-14(6-8-15)13-28-17-11-9-16(23)10-12-17/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,27) |
Clave InChI |
QJLLFADHTHKJSY-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



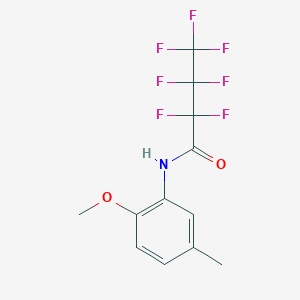
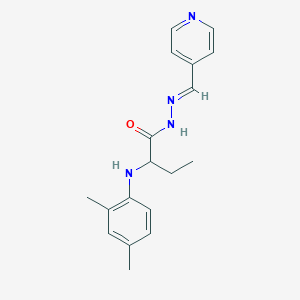
![N'-(2-furylmethylene)-3-[(1-naphthyloxy)methyl]benzohydrazide](/img/structure/B449673.png)
![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B449675.png)
![2,2,3,3-Tetrafluoropropyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B449677.png)
![4-[2-(4-methylbenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449679.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B449680.png)
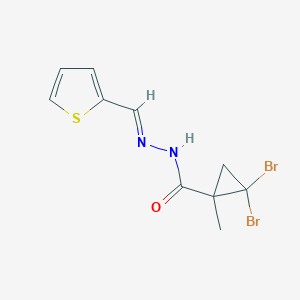
![2-(2,4-dimethylanilino)-N'-[(6-methyl-2-pyridinyl)methylene]butanohydrazide](/img/structure/B449682.png)
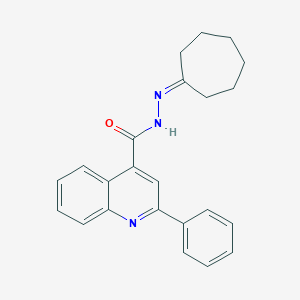
![N'-[2-(benzyloxy)benzylidene]-2-(4-methoxyanilino)propanohydrazide](/img/structure/B449685.png)
